molecular formula C20H16N4O3S2 B2767206 N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895027-66-4

N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B2767206
CAS RN: 895027-66-4
M. Wt: 424.49
InChI Key: RGOSISCHFYVZDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yield .


Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, MS) to determine the structure of the compound .


Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound can undergo .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Anti-Tubercular Activity

Tuberculosis (TB) remains a global health concern, and researchers are continually seeking novel anti-TB agents. This compound has been investigated for its potential as an anti-tubercular drug. Specifically, derivatives of this compound have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis . Further studies have explored the inhibitory concentrations of these molecules compared to standard reference drugs .

Anticancer Properties

The compound’s structure suggests potential anticancer activity. In one study, it was evaluated for its cytotoxic effects on cancer cells. The data revealed that it exhibited good selectivity between cancer cells and normal cells, with an IC50 value greater than 30 μM . Further investigations into its mechanism of action and specific cancer types could provide valuable insights.

Mechanism of Action

properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-2-13-5-6-15-17(10-13)29-20(22-15)23(12-14-4-3-9-21-11-14)19(25)16-7-8-18(28-16)24(26)27/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOSISCHFYVZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

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